

Known Selectivity Profile of TDZD-8

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tdzd-8

CAS No.: 327036-89-5

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The table below consolidates the quantitative data on **TDZD-8**'s interaction with GSK-3 β and other kinases for which it has been tested.

Kinase / Protein	Reported IC ₅₀ / Effect	Experimental Context / Assay	Citation
GSK-3β	IC ₅₀ = 2 μ M	Selective, non-ATP competitive inhibitor.	[1]
Cdk-1/cyclin B	>100 μ M (No inhibition)	Tested for lack of inhibition at high concentrations.	[1]
CK-II	>100 μ M (No inhibition)	Tested for lack of inhibition at high concentrations.	[1]
PKA	>100 μ M (No inhibition)	Tested for lack of inhibition at high concentrations.	[1]
PKC	>100 μ M (No inhibition)	Tested for lack of inhibition at high concentrations.	[1]
Primary Normal Cells	No significant cell death	Viability of primary mononuclear cells from normal bone marrow (BM), cord blood (CB), or mobilized peripheral blood (MPB) was unaffected after 18-24 hour treatment with 20 μ M TDZD-8.	[2]

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate the key findings, here are the methodologies from pivotal studies.

Protocol 1: In Vitro Anti-Leukemia Selectivity Assay [2]

This protocol demonstrates the selective cytotoxicity of **TDZD-8** against leukemia cells while sparing normal cells.

- **Cell Sources:** Primary mononuclear cells were obtained from normal specimens (healthy donors) of bone marrow (BM), cord blood (CB), or mobilized peripheral blood (MPB). Primary specimens from patients with Chronic Lymphocytic Leukemia (CLL) and Acute Lymphoblastic Leukemia (ALL) were also used.
- **Treatment:** Cells were cultured for 18-24 hours in the presence of 20 μ M **TDZD-8**.
- **Viability Assessment:** Cell viability was assessed by **Annexin V/7AAD staining** followed by flow cytometry. For phenotypically described stem cells, samples were co-stained and gated for relevant surface antibodies.
- **Key Outcome:** Percent viability is represented relative to the untreated control. **TDZD-8** induced rapid cell death in primary lymphoid malignancies but did not induce cell death in primary mononuclear cells from normal specimens.

Protocol 2: In Vivo Glioma Growth Inhibition Assay [3]

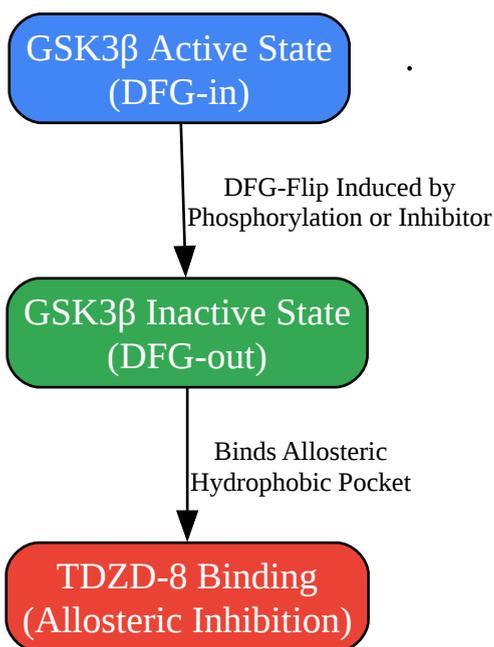
This protocol outlines the evaluation of **TDZD-8**'s efficacy in an orthotopic glioblastoma model.

- **Animal Model:** Adult mice were orthotopically implanted with GL261 glioma cells into the brain.
- **Treatment Regimen:** **TDZD-8** was administered at a dose of **5 mg/kg**. In one experimental setup, treatment began 1 day after tumor cell implantation. In another, to test therapeutic potential on established tumors, treatment started 6 days post-injection.
- **Tumor Monitoring:** Tumor growth was monitored in vivo by **T1-weighted Magnetic Resonance Imaging (MRI)** at 7 Tesla after gadolinium contrast administration.
- **End-point Analysis:**
 - **Survival:** Overall survival was tracked and analyzed using Kaplan-Meier plots and log-rank statistics.
 - **Histology:** Tumor tissues were examined via hematoxylin-eosin staining.

- **Proliferation and Apoptosis:** Immunohistochemistry was performed on tumor sections to detect **Proliferating Cell Nuclear Antigen (PCNA)** and **active caspase-3**.

Mechanism of Action and Structural Insights

TDZD-8 is a pioneer compound in the class of non-ATP competitive GSK-3 β inhibitors [4]. Understanding its binding mode provides context for its selectivity.



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TDZD-8 binds to the inactive DFG-out conformation of GSK3 β , acting as an allosteric inhibitor [5].

This mechanism is distinct from ATP-competitive inhibitors. By binding to a unique allosteric pocket that only forms in the inactive "DFG-out" conformation, **TDZD-8** stabilizes GSK-3 β in its inactive state, leading to more specific inhibition and potentially reducing off-target effects common with ATP-competitive drugs [5]. This model is consistent with biochemical evidence and explains the action of **TDZD-8** analogs like tideglusib [5].

Knowledge Gaps and Further Research

It's important to note that the selectivity data for **TDZD-8** is not exhaustive. The available literature confirms its lack of inhibition against Cdk-1, CK-II, PKA, and PKC, and its selectivity over normal hematopoietic cells [2] [1]. However, a broad, systematic kinase profiling screen using a modern platform has not been published.

- **For the most current and comprehensive kinase profiling**, consulting specialized commercial kinase profiling services or databases like the **Guide to Pharmacology (GtoPdb)** [4] is recommended.
- **For advanced research**, the second-generation TDZD analog **Tideglusib** has improved bioavailability and has progressed to clinical trials for other indications, which may offer more extensive pharmacological data [6].

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To cite this document: Smolecule. [Known Selectivity Profile of TDZD-8]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548777#tdzd-8-selectivity-kinase-profiling>]

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